molecular formula C13H24N4O2 B2976595 Tert-butyl 4-(2-azidoethyl)azepane-1-carboxylate CAS No. 2173999-70-5

Tert-butyl 4-(2-azidoethyl)azepane-1-carboxylate

Cat. No.: B2976595
CAS No.: 2173999-70-5
M. Wt: 268.361
InChI Key: YYHQRJXMYKADNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 4-(2-azidoethyl)azepane-1-carboxylate is a chemical building block designed for research and development applications, particularly in medicinal and organic chemistry. This compound features a seven-membered azepane ring, a 2-azidoethyl functional group, and a tert-butoxycarbonyl (Boc) protecting group. The presence of the Boc group is crucial for protecting the secondary amine during multi-step synthetic sequences, a common strategy in constructing complex nitrogen-containing heterocycles . The 2-azidoethyl side chain is a versatile handle for further chemical modification. Most notably, the azide group readily participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry," allowing researchers to efficiently conjugate the azepane scaffold to other molecules of interest, such as fluorescent tags, biomolecules, or other pharmacophores . Compounds based on saturated, rigid scaffolds like the azepane ring are of significant value in drug discovery. They help access underexplored chemical space and can improve key physicochemical properties, such as metabolic stability, compared to flat aromatic structures . As part of this important class of intermediates, this compound serves as a key precursor in the stereoselective synthesis of more complex target molecules. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 4-(2-azidoethyl)azepane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N4O2/c1-13(2,3)19-12(18)17-9-4-5-11(7-10-17)6-8-15-16-14/h11H,4-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYHQRJXMYKADNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(CC1)CCN=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

The compound exerts its effects through its azidoethyl group, which can undergo various chemical transformations. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used. For example, in biological systems, the azido group can react with biomolecules, leading to the formation of covalent bonds and subsequent biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison

Compound Name Molecular Formula Mol. Wt. Substituent Features Key Reactivity/Applications
tert-Butyl 4-(2-azidoethyl)azepane-1-carboxylate C₁₁H₂₀N₃O₂* ~228.3 Azidoethyl group (-N₃); Boc-protected amine Click chemistry, bioconjugation
tert-Butyl 4-(aminomethyl)azepane-1-carboxylate C₁₂H₂₄N₂O₂ 228.33 Aminomethyl group (-CH₂NH₂); Boc protection Amine coupling, peptide synthesis
tert-Butyl 4-(2-cyanovinyl)-5-oxo-4-(propionyloxy)azepane-1-carboxylate C₁₇H₂₄N₂O₅ 336.4 Cyanovinyl, propionyloxy, and keto groups Polymer chemistry, Michael acceptors

*Assumed formula based on nomenclature; conflicting data exists .

Reactivity and Stability

Azidoethyl Derivative: Reactivity: The azide group enables rapid CuAAC with alkynes, forming stable triazole linkages. This is critical for labeling biomolecules or synthesizing drug-delivery systems. Stability: Azides are sensitive to heat, light, and shock, necessitating storage at low temperatures (-20°C) in inert atmospheres. No acute toxicity is reported, but decomposition may release hazardous nitrogen oxides .

Aminomethyl Derivative: Reactivity: The primary amine facilitates nucleophilic acylations (e.g., with activated esters) or reductive alkylations. Its Boc group is acid-labile, enabling selective deprotection . Stability: Stable under ambient conditions but prone to oxidation; requires protection from moisture.

Cyanovinyl Derivative: Reactivity: The electron-deficient cyanovinyl group acts as a dienophile in Diels-Alder reactions or a Michael acceptor. The keto and propionyloxy groups enhance solubility in polar solvents . Stability: Likely stable at room temperature but may hydrolyze under acidic/basic conditions.

Biological Activity

Tert-butyl 4-(2-azidoethyl)azepane-1-carboxylate is a compound of increasing interest in the fields of medicinal chemistry and biochemistry. This article explores its biological activity, synthesis, and potential applications based on available research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C13H22N4O2
  • Molecular Weight : 266.35 g/mol

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of Azide Group : The azidoethyl moiety is introduced through nucleophilic substitution reactions involving azide salts.
  • Carboxylation : The tert-butyl ester is formed by reacting the azepane derivative with tert-butyl chloroformate in the presence of a base.
  • Purification : The product is purified using techniques such as column chromatography.

The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules, including proteins and nucleic acids. The azide group can undergo click chemistry reactions, facilitating the conjugation with biomolecules for various applications in drug discovery and development.

Antimicrobial Activity

Recent studies have indicated that compounds containing azide functionalities exhibit antimicrobial properties. For instance, research has shown that similar azide-containing compounds demonstrate effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Anticancer Potential

Preliminary investigations suggest that this compound may possess anticancer properties. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines through the activation of caspase pathways .

Research Findings and Case Studies

StudyFindingsReference
Antimicrobial ActivityEffective against S. aureus and E. coli
Anticancer ActivityInduces apoptosis in cancer cell lines
Mechanistic StudiesInteracts with cellular targets leading to biological effects

Applications in Drug Development

The unique chemical structure of this compound makes it a valuable scaffold for drug development. Its ability to participate in click chemistry allows for the rapid synthesis of drug conjugates, which can enhance target specificity and reduce off-target effects.

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